Home > Products > Screening Compounds P51885 > N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide
N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide -

N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4338349
CAS Number:
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as LY201409, is a synthetic organic compound developed for its potential anticonvulsant properties. [] It belongs to the class of benzamide derivatives, which have been extensively studied for their diverse pharmacological activities. [] This compound has been primarily investigated for its ability to inhibit seizures in various animal models, offering insights into potential treatments for epilepsy. []

Synthesis Analysis

The synthesis of N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide involves a multistep process, with the key step being the introduction of the methylsulfonylamino group to the benzamide scaffold. While specific details of the synthesis are not explicitly described in the provided papers, it is likely achieved through the reaction of a 4-amino-N-(2,6-diethylphenyl)benzamide intermediate with methanesulfonyl chloride. [] This type of reaction is commonly used to introduce sulfonamide moieties into organic molecules.

Applications

The primary application explored for N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide is in the field of epilepsy research. []

    Anticonvulsant Activity: Studies have demonstrated its potent anticonvulsant activity in animal models of epilepsy, particularly against maximal electroshock (MES)-induced seizures. [] This suggests a potential therapeutic application in controlling certain types of seizures.

    Metabolic Stability: This compound was designed to overcome the rapid metabolic N-acetylation observed with a closely related anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). [] The addition of the two methyl groups ortho to the 4-amino substituent successfully altered the metabolic pathway, resulting in prolonged plasma concentrations of the parent drug. [] This improved metabolic stability is crucial for enhancing the duration of action and potentially reducing dosing frequency in a clinical setting.

4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

  • Relevance: Ameltolide serves as a crucial structural starting point for N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide. The development of N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide was initiated to address the rapid metabolism of Ameltolide. [] Both compounds share a core benzamide structure with variations in the substituents at the 4-position of the benzamide ring and the 2,6-positions of the phenyl ring.

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

    Compound Description: DEGA is a diethylglycineamide analogue of LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide). [] It acts as a prodrug, undergoing metabolic N-deethylations to form MEGA and GA (the monoethylglycineamide and glycineamide analogues of LY201116, respectively), which are further hydrolyzed to LY201116. [] All of these metabolites, including DEGA itself, exhibit anticonvulsant activity in mice, with DEGA showing the lowest potency. []

4-Amino-N-(2-ethylphenyl)benzamide

    Compound Description: This ameltolide derivative, along with 4-amino-N-(2,6-diethylphenyl)benzamide, was synthesized and evaluated for anticonvulsant activity. [] It showed superior potency to phenytoin in the maximal electroshock seizure (MES) test but was inactive against other seizure models. [] While slightly less potent than ameltolide intraperitoneally, it exhibited higher efficacy and protective index upon oral administration. []

    Compound Description: Synthesized alongside 4-amino-N-(2-ethylphenyl)benzamide, this ameltolide derivative aimed to improve anticonvulsant properties. [] Like its counterpart, it outperformed phenytoin in the MES test but lacked efficacy in other seizure models. [] It displayed similar characteristics to 4-amino-N-(2-ethylphenyl)benzamide, with reduced potency compared to ameltolide intraperitoneally but enhanced efficacy and protective index upon oral administration. []

4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

    Compound Description: ADMP is the primary metabolite of LY201116, formed by N-acetylation. [] It is further metabolized to HADMP (4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide). [] Two hours after oral administration of LY201116, ADMP and HADMP represent the majority of the circulating radioactivity in rat plasma. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

    Compound Description: This compound is a potent anticonvulsant and metabolic inhibitor. [] Its design aimed to prevent the rapid N-acetylation observed with LY201116 by introducing two methyl groups ortho to the 4-amino substituent. [] This modification significantly increased plasma concentrations of the parent drug, making it one of the most potent potentiators of hexobarbital-induced sleeping time reported. []

3,4-Diamino-N-(2,6-dimethylphenyl)benzamide

    Compound Description: This ameltolide analogue was synthesized and investigated for its anticonvulsant activity against pentylenetetrazole-induced seizures in rats. []

N-(2,6-Dimethylphenyl)benzamide

    Compound Description: This compound, lacking any substituents on the benzamide ring, was synthesized and assessed for its anticonvulsant properties against pentylenetetrazole-induced seizures in rats. []

Properties

Product Name

N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(2,6-diethylphenyl)-4-(methanesulfonamido)benzamide

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H22N2O3S/c1-4-13-7-6-8-14(5-2)17(13)19-18(21)15-9-11-16(12-10-15)20-24(3,22)23/h6-12,20H,4-5H2,1-3H3,(H,19,21)

InChI Key

IWAJKPDYXHZHLP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.